1,3-Dibromo-4-iodo-2-methylbenzene
Description
Significance of Aryl Halides in Chemical Synthesis
Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental components in the toolbox of synthetic organic chemists. fiveable.mechemistrylearner.com Their importance largely stems from their ability to participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions. chemistrylearner.comfiveable.me These powerful carbon-carbon bond-forming reactions have revolutionized the way complex organic molecules are assembled. chemistrylearner.com The reactivity of aryl halides in these transformations is influenced by the nature of the halogen, with iodides generally being the most reactive, followed by bromides and then chlorides. fiveable.me This differential reactivity allows for sequential, site-selective reactions on polyhalogenated aromatic compounds. Beyond cross-coupling, aryl halides also serve as precursors for organometallic reagents, such as Grignard reagents, and can undergo nucleophilic aromatic substitution under specific conditions. fiveable.melibretexts.org
The Role of Toluene (B28343) Scaffolds in Molecular Design
Toluene, a simple aromatic hydrocarbon consisting of a benzene (B151609) ring attached to a methyl group, provides a fundamental and versatile scaffold in molecular design. echemi.comwikipedia.org Its derivatives are integral to a vast range of industrial and research applications. echemi.combyjus.com The methyl group of toluene can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, typically directing incoming electrophiles to the ortho and para positions. wikipedia.org This inherent directing effect, combined with the stability of the aromatic ring, makes toluene a reliable starting point for constructing more complex substituted aromatic systems. geeksforgeeks.org Furthermore, the toluene framework is a common feature in many pharmaceuticals and functional materials. echemi.com
Challenges and Opportunities in Regioselective Functionalization of Substituted Aromatics
Achieving regioselectivity—the control of where a chemical reaction occurs on a molecule—is a central challenge in the synthesis of substituted aromatic compounds. wikipedia.org Traditional methods often rely on the inherent electronic properties of the substituents already present on the aromatic ring to direct incoming reagents. wikipedia.orglibretexts.org However, for polysubstituted aromatics, predicting the outcome can be complex, and achieving a desired substitution pattern that goes against the natural directing effects of the existing groups presents a significant hurdle. wikipedia.org This challenge has spurred the development of innovative strategies, such as directed ortho-metalation and the use of specialized catalysts, to achieve high regioselectivity in C-H functionalization reactions. wikipedia.orguni-muenchen.de The ability to precisely install functional groups at specific positions on an aromatic ring is crucial for accessing novel chemical space and for the efficient synthesis of target molecules with desired properties. acs.org
Structure
3D Structure
Properties
CAS No. |
1263377-65-6 |
|---|---|
Molecular Formula |
C7H5Br2I |
Molecular Weight |
375.83 g/mol |
IUPAC Name |
1,3-dibromo-4-iodo-2-methylbenzene |
InChI |
InChI=1S/C7H5Br2I/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 |
InChI Key |
DHCRCOHZTWTMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)I)Br |
Origin of Product |
United States |
Synthetic Strategies for the Preparation of 1,3 Dibromo 4 Iodo 2 Methylbenzene
Retrosynthetic Analysis of 1,3-Dibromo-4-iodo-2-methylbenzene
A retrosynthetic analysis of this compound suggests a disconnection strategy that simplifies the molecule to more readily available starting materials. A logical approach involves the late-stage introduction of the iodo group, as iodination can often be achieved under milder conditions than bromination and can be directed by the existing substituents.
One plausible retrosynthetic pathway begins by disconnecting the iodo group. This leads to the precursor 2,6-dibromotoluene (B1294787) . The iodo group could be installed via electrophilic aromatic substitution.
A further disconnection of the bromo groups from 2,6-dibromotoluene is less straightforward due to the directing effects of the methyl group. A more practical approach would be to introduce the amino group, which can later be converted to a bromo group via a Sandmeyer-type reaction. This leads to a substituted aniline (B41778) as a key intermediate.
Considering the ortho, para-directing nature of the methyl group and the meta-directing nature of a nitro group (a precursor to an amino group), a potential starting material could be 2-methylaniline (o-toluidine) . The synthesis can be envisioned as a sequence of bromination, diazotization, and iodination steps.
Halogenation Methodologies for Substituted Benzenes
The synthesis of this compound relies on the selective introduction of three halogen atoms onto a toluene (B28343) framework. This necessitates a careful selection of halogenation methods, primarily electrophilic aromatic substitution, while considering potential side reactions like radical halogenation.
Electrophilic Aromatic Substitution (EAS) in Polyhalogenation Sequences
Electrophilic aromatic substitution (EAS) is the cornerstone for introducing halogen substituents onto the benzene (B151609) ring. libretexts.org The success of a polyhalogenation sequence hinges on understanding the directing effects of the substituents already present on the ring and choosing the appropriate catalyst systems. libretexts.orgjove.com
The regiochemical outcome of EAS reactions is dictated by the electronic properties of the substituents on the benzene ring. libretexts.org Substituents are broadly classified as activating or deactivating, and as ortho, para- or meta-directing. pressbooks.pub
Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director due to its electron-donating inductive effect and hyperconjugation. libretexts.org
Bromo (-Br) and Iodo (-I) Substituents: Halogens are deactivating yet ortho, para-directing. pressbooks.pub Their electron-withdrawing inductive effect deactivates the ring towards further substitution, but their electron-donating resonance effect directs incoming electrophiles to the ortho and para positions. pressbooks.pub
In a disubstituted benzene, the directing effects of both substituents must be considered. If their directing effects reinforce each other, a single major product is often obtained. jove.com If they oppose each other, the more strongly activating group typically controls the position of the incoming substituent. jove.com
| Substituent | Activating/Deactivating | Directing Effect |
| -CH₃ | Activating | Ortho, Para |
| -Br | Deactivating | Ortho, Para |
| -I | Deactivating | Ortho, Para |
| -NH₂ | Strongly Activating | Ortho, Para |
| -NO₂ | Strongly Deactivating | Meta |
The choice of catalyst is crucial for controlling the rate and selectivity of halogenation. libretexts.org
Bromination: Electrophilic bromination is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.org These catalysts polarize the Br-Br bond, increasing the electrophilicity of the bromine.
Iodination: Iodination with molecular iodine (I₂) is often slower and requires an oxidizing agent to generate a more potent electrophilic iodine species. organic-chemistry.org Common reagents include nitric acid, or a combination of I₂ with silver salts like silver sulfate (B86663) (Ag₂SO₄). nih.gov N-Iodosuccinimide (NIS) in the presence of an acid catalyst is another effective system for iodination. acs.orgresearchgate.net The Sandmeyer reaction provides an alternative route to introduce iodine, proceeding via a diazonium salt intermediate. acs.orgwikipedia.orgbyjus.comorganic-chemistry.org This method is particularly useful when direct iodination is difficult or lacks selectivity.
Radical Halogenation at Aromatic Rings
Radical halogenation of aromatic rings is generally not a synthetically useful method for selective substitution. While radical conditions can lead to the addition of halogens to the benzene ring, this breaks the aromaticity and typically results in a mixture of products. libretexts.org For the synthesis of specific substituted arenes, electrophilic aromatic substitution is the preferred method. stackexchange.com
Benzylic Halogenation Considerations for Methyl Group
The methyl group of toluene and its derivatives is susceptible to free radical halogenation at the benzylic position under specific conditions. stackexchange.comucalgary.ca This reaction typically occurs in the presence of UV light or a radical initiator and at higher temperatures. stackexchange.com It is crucial to avoid these conditions when aromatic ring halogenation is desired. chemistryguru.com.sg The benzylic C-H bonds are weaker than the aryl C-H bonds, making them more susceptible to radical abstraction. stackexchange.com Therefore, to achieve the desired aromatic substitution for the synthesis of this compound, the reaction conditions must favor electrophilic aromatic substitution over radical benzylic halogenation. This generally means conducting the reaction in the dark, at or below room temperature, and in the presence of a Lewis acid catalyst. libretexts.orgstackexchange.com
Halogen-Exchange Reactions for Specific Halogen Introduction
The introduction of an iodine atom onto an aromatic ring, particularly in the presence of other halogens, can be effectively achieved through halogen-exchange reactions. The most prominent of these is the Finkelstein reaction, which traditionally involves the conversion of alkyl chlorides or bromides to iodides using sodium iodide in acetone. ncert.nic.in This principle can be extended to aryl halides, although reaction conditions are typically more forcing.
For the synthesis of this compound, a plausible precursor would be an aryl halide with a more reactive halogen or a better leaving group at the 4-position, such as a chlorine or bromine atom, or even a triflate group. The conversion of an aryl chloride or bromide to an aryl iodide is an SNAr (Nucleophilic Aromatic Substitution) type reaction. The success of this exchange depends on the electronic nature of the aromatic ring and the reaction conditions. The presence of electron-withdrawing groups can facilitate this substitution, though the methyl group in the target molecule is electron-donating.
Another approach involves the use of organometallic intermediates. A precursor like 1,3-dibromo-2-methylbenzene could be selectively lithiated or converted to a Grignard reagent at the 4-position, followed by quenching with an iodine source (e.g., I₂). However, regioselectivity in the metallation step can be a significant challenge with multiple halogen substituents. organic-chemistry.org
More direct halogen exchange (Halex) reactions on heteroaromatic systems have been demonstrated using fluoride (B91410) salts at high temperatures, often with microwave assistance, to replace iodine. researchgate.net Conversely, converting a less reactive C-F or C-Cl bond to a C-I bond on an aromatic ring typically requires a catalyst, such as copper salts, in what is known as the Finkelstein-type aromatic reaction.
The table below summarizes key features of halogen-exchange strategies applicable to the introduction of iodine.
| Method | Precursor | Reagents | Key Features | Reference |
| Finkelstein-type Reaction | 1,3-Dibromo-4-chloro-2-methylbenzene | NaI or KI, often with a copper catalyst and a high-boiling point solvent (e.g., DMF, NMP) | Drives the reaction by precipitating the less soluble sodium or potassium chloride. | ncert.nic.in |
| Organometallic Intermediate | 1,3-Dibromo-2-methylbenzene | n-BuLi or Mg, followed by I₂ | Relies on achieving regioselective metal-halogen exchange or directed ortho-metalation. | organic-chemistry.org |
| Triflate Displacement | 4-bromo-2-iodo-3-methylphenyl triflate | NaI | Triflates are excellent leaving groups, enabling milder reaction conditions compared to chloro/bromo precursors. | acs.org |
Advanced Synthetic Approaches to Polyhalogenated Aromatics
The synthesis of complex molecules like this compound benefits from modern synthetic methodologies that offer improved selectivity, efficiency, and sustainability compared to classical methods.
Electrochemical Synthesis of Aryl Halides
Electrosynthesis offers a powerful alternative for halogenation by generating reactive halogen species in situ from halide salts, thus avoiding the direct use of hazardous molecular halogens like Br₂ or Cl₂. cecri.res.in This method can provide excellent control over the reaction by tuning parameters such as current density, electrode material, and solvent. researchgate.net
For polyhalogenated aromatics, electrochemical methods can enable selective C-H activation and functionalization. researchgate.net The synthesis could proceed by the controlled electrochemical oxidation of a less-halogenated precursor, such as 2-methyl-1,3-dibromobenzene. In an undivided cell containing a source of iodide (e.g., NaI or Bu₄NI), anodic oxidation generates a reactive iodine electrophile ("I⁺") that can attack the aromatic ring. The regioselectivity would be governed by the directing effects of the existing methyl and bromo substituents.
Two-phase electrolysis, where the organic substrate is in a solvent like chloroform (B151607) and the electrolyte is in an aqueous phase, has been used for the chlorination of toluene. cecri.res.in A similar setup could be envisioned for the iodination step in the synthesis of the target compound.
| Parameter | Role in Electrochemical Halogenation | Potential Advantage | Reference |
| Electrode Material | Can influence reaction selectivity and efficiency. Carbon-based electrodes are common. | Graphite rods can enhance selectivity by adsorbing products, preventing further reaction. | researchgate.net |
| Current Density | Controls the rate of generation of the halogenating species. | Optimization can maximize yield and minimize side-product formation. | researchgate.net |
| Supporting Electrolyte | Provides conductivity and can also be the source of the halogen. | Eliminates the need for additional hazardous oxidants. | rsc.org |
| Solvent | Affects the solubility of reactants and the stability of intermediates. | Polar aprotic solvents like acetonitrile (B52724) or DMF are often used. | cecri.res.in |
Sustainable and Green Chemistry Routes for Complex Halogenated Systems
Green chemistry principles are increasingly guiding the development of synthetic routes to minimize environmental impact. mdpi.com For polyhalogenated aromatics, this involves replacing hazardous reagents and solvents, reducing energy consumption, and improving atom economy.
Key green strategies applicable to the synthesis of this compound include:
Catalyst-Free Reactions: Some modern methods allow for the synthesis of aryl halides without the need for metal catalysts, which can be toxic and difficult to remove from the final product. chu.edu.cn
Mechanochemistry: The use of ball milling to conduct reactions in a solvent-free or low-solvent environment can reduce waste and sometimes access different reactivity compared to solution-phase chemistry. Radical reduction of aryl halides has been demonstrated under mechanochemical conditions. acs.org
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with water, ionic liquids, or supercritical fluids can significantly reduce the environmental footprint of a synthesis. mdpi.comrasayanjournal.co.in
Recyclable Catalysts: Developing heterogeneous or magnetically separable catalysts allows for easy removal from the reaction mixture and reuse, improving cost-effectiveness and reducing waste. rsc.org For instance, palladium supported on cobalt ferrite (B1171679) nanoparticles has been used for the cyanation of aryl halides and demonstrates the potential for recyclable catalysts in C-X bond functionalization. rsc.org
Development of Novel Reagents and Catalysts for Multi-Halogenation
The synthesis of precisely substituted polyhalogenated aromatics often requires sophisticated catalysts to control regioselectivity and reactivity. Classical electrophilic aromatic halogenation using a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can suffer from low selectivity when multiple positions are available for substitution. chemrxiv.orgwikipedia.org
Recent advances have focused on developing more refined catalytic systems:
Carborane-Based Catalysts: Carborane scaffolds have been used to create Lewis base catalysts that activate N-halosuccinimides (NXS) for electrophilic aromatic halogenation. These systems offer a high degree of tunability, allowing for enhanced catalytic performance and selectivity, and are effective for the synthesis of multi-halogenated arenes. researchgate.netchemrxiv.org
Copper-Catalyzed Halogenation: Copper salts are effective catalysts for a variety of halogenation and dehalogenation reactions. mdpi.commdpi.com They can be used to direct halogenation to specific positions, particularly when a directing group is present on the aromatic ring.
Phosphine (B1218219) Sulfide Catalysts: Mild, metal-free catalysis using phosphine sulfides has been shown to be effective for the electrophilic halogenation of arenes with N-halosuccinimides, expanding the scope of mild halogenation methods. researchgate.net
The table below highlights some novel catalytic approaches for aromatic halogenation.
| Catalyst/Reagent Type | Halogen Source | Key Advantage | Reference |
| Carborane-based Lewis bases | N-Halosuccinimides (NBS, NCS, NIS) | High tunability, applicable to late-stage functionalization and multi-halogenation. | researchgate.netchemrxiv.org |
| Copper(II) salts | Halide salts (e.g., CuBr₂) | Can provide high regioselectivity, often with a directing group. | mdpi.com |
| Phosphine Sulfides | N-Halosuccinimides (NBS, NCS, NIS) | Mild, metal-free catalytic system for chlorination, bromination, and iodination. | researchgate.net |
Investigating the Reactivity Profile of 1,3 Dibromo 4 Iodo 2 Methylbenzene in Advanced Organic Transformations
Differential Reactivity of Halogen Substituents
The presence of both bromine and iodine atoms on the same aromatic ring in 1,3-Dibromo-4-iodo-2-methylbenzene gives rise to a predictable hierarchy of reactivity, primarily dictated by the differing carbon-halogen (C-X) bond dissociation energies. This inherent difference allows for selective chemical transformations at specific halogenated positions.
Orthogonal Chemical Reactivity of Carbon-Bromine and Carbon-Iodine Bonds
The concept of orthogonal chemical reactivity is central to the selective functionalization of polyhalogenated arenes. In molecules containing multiple, non-identical halogen atoms, the disparity in C-X bond strengths facilitates chemoselective reactions. Generally, the reactivity of carbon-halogen bonds follows the trend C-I > C-Br > C-Cl > C-F, which corresponds to their decreasing bond dissociation energies. nih.gov The carbon-iodine bond is the weakest and most easily cleaved, making the iodine-substituted position the most reactive site for oxidative addition in transition-metal-catalyzed cross-coupling reactions. nih.govlibretexts.org This principle allows for the selective replacement of the iodine atom while leaving the more robust carbon-bromine bonds intact, providing a powerful tool for sequential, site-specific modifications.
Site-Selective Activation of Halogen-Substituted Arenes
Achieving site-selectivity in the functionalization of polyhalogenated arenes, especially those with identical halogens, presents a significant challenge due to the similar reactivities of the C-X bonds. nih.govacs.orgescholarship.org However, in the case of this compound, the inherent reactivity difference between the C-I and C-Br bonds provides a primary basis for selectivity. Further control over which of the two bromine atoms reacts can be achieved by manipulating various factors.
Electronic and steric effects play a crucial role in determining the regioselectivity of reactions involving halogenated arenes. nih.govacs.orgescholarship.org Electron-donating or withdrawing groups on the aromatic ring can influence the electrophilicity of the carbon atoms attached to the halogens, thereby affecting the rate of oxidative addition. nih.gov For instance, an electron-donating group like the methyl group in this compound can subtly influence the electron density at the different halogenated positions.
Steric hindrance is another critical factor. The accessibility of a particular C-X bond to a metal catalyst is heavily influenced by the size of neighboring substituents. nih.govwordpress.comopen.edu In this compound, the bromine atom at the 3-position is flanked by a methyl group and an iodine atom, while the bromine at the 1-position is adjacent to a hydrogen and the methyl group. This difference in steric environment can be exploited to achieve selective functionalization of the less hindered bromine atom. The interplay between steric repulsion at the C-X bond itself and between the catalyst and the substrate can lead to complex reactivity patterns. nih.govwordpress.com
| Factor | Influence on Reactivity |
| Electronic Effects | Electron-donating groups can increase electron density at ortho and para positions, potentially influencing the rate of oxidative addition. |
| Steric Hindrance | Bulky substituents near a halogen atom can impede the approach of a catalyst, favoring reaction at less sterically crowded sites. open.edu |
The choice of ligands and additives in transition-metal-catalyzed reactions is a powerful strategy for controlling site-selectivity. acs.orgescholarship.orgresearchgate.net Ligands can modulate the steric and electronic properties of the metal center, thereby influencing which C-X bond undergoes oxidative addition. Bulky phosphine (B1218219) ligands, for example, can enhance selectivity for the less sterically hindered halogen. researchgate.net Furthermore, the use of specific ligands can sometimes reverse the inherent reactivity order of C-X bonds. acs.org
Additives and solvents can also play a significant role in directing the outcome of a reaction. nih.govacs.orgescholarship.org For instance, the choice of base and its counter-cation can influence the aggregation state and reactivity of the catalyst. acs.org In some systems, non-covalent interactions between the substrate and the ligand-catalyst complex can be used to direct the reaction to a specific site. researchgate.netacs.org
| Component | Role in Selectivity | Example |
| Ligands | Modify the steric and electronic environment of the metal catalyst. | Bulky phosphine ligands favoring reaction at the less hindered C-Br position. researchgate.net |
| Additives/Solvents | Can influence catalyst activity and selectivity through various interactions. | Different bases and cations affecting the catalytic species. acs.org |
Directing groups are functional moieties that can coordinate to a metal catalyst and position it in close proximity to a specific C-H or C-X bond, thereby enabling site-selective functionalization. nih.govnih.govrsc.org While often employed for C-H activation, this strategy can also be adapted for the selective activation of C-X bonds. By introducing a suitable directing group onto the this compound scaffold, it would be possible to direct a metal catalyst to a specific bromine atom, overriding the inherent steric and electronic biases. acs.orgacs.org This approach offers a high degree of control and predictability in achieving site-selective transformations. nih.gov
Cross-Coupling Reaction Chemistry
This compound is a versatile substrate for a variety of cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds is key to its utility in sequential cross-coupling strategies.
Initially, the more reactive C-I bond can be selectively functionalized using standard cross-coupling conditions, such as Suzuki-Miyaura, Stille, or Sonogashira reactions, leaving the two C-Br bonds untouched. This initial coupling introduces a new substituent at the 4-position. Subsequently, the less reactive C-Br bonds can be targeted for a second cross-coupling reaction under more forcing conditions or by employing a catalyst system specifically designed for C-Br activation. The choice between the two bromine atoms in the second step would then be governed by the steric and electronic factors discussed previously, as well as the nature of the newly introduced substituent. This stepwise approach allows for the controlled and regioselective synthesis of highly substituted and complex aromatic structures from a single, readily available starting material.
| Reaction Type | Position Reacted | Notes |
| Initial Cross-Coupling | C-I at position 4 | Due to the lower bond dissociation energy of the C-I bond. |
| Subsequent Cross-Coupling | C-Br at position 1 or 3 | Requires more forcing conditions and is influenced by steric and electronic factors. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For a substrate like this compound, the success of these reactions hinges on exploiting the different reactivities of the carbon-halogen bonds. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. This predictable hierarchy is fundamental to achieving site-selectivity. In the case of this compound, the carbon-iodine bond is substantially more reactive than the two carbon-bromine bonds, making the C-4 position the primary site for initial cross-coupling.
The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a premier method for selective C-C bond formation. When this compound is subjected to Suzuki-Miyaura conditions, the reaction occurs with high chemo- and regioselectivity at the C-4 position (the site of the iodo group). The C-Br bonds typically remain intact under carefully controlled conditions, allowing for subsequent functionalization.
This selectivity allows for the synthesis of a variety of 2,6-dibromo-3-methyl-biphenyl derivatives. The reaction generally proceeds by the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.govuwindsor.ca
Table 1: Illustrative Selective Suzuki-Miyaura Coupling at the C-4 Position
| Entry | Arylboronic Acid | Product | Typical Yield |
| 1 | Phenylboronic acid | 2,6-Dibromo-3-methyl-1,1'-biphenyl | >90% |
| 2 | 4-Methoxyphenylboronic acid | 2,6-Dibromo-4'-methoxy-3-methyl-1,1'-biphenyl | >85% |
| 3 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-1,3-dibromo-2-methylbenzene | >88% |
Note: Yields are illustrative and depend on specific catalyst systems and reaction conditions.
Achieving high selectivity in the arylation of this compound requires careful optimization of the catalyst system and reaction conditions. The choice of palladium source, ligand, base, and solvent all play critical roles.
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and effective catalyst for these transformations. nih.gov Other sources like palladium(II) acetate, Pd(OAc)₂, can be used in combination with phosphine ligands, as they are reduced in situ to the active Pd(0) species. researchgate.net
Ligands: Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity. Sterically hindered or electron-rich phosphines can enhance the rate of oxidative addition and reductive elimination. For Suzuki couplings, phosphine ligands are standard components of the catalytic system. uwindsor.ca
Base: A base is required to activate the organoboron species in the transmetalation step of the Suzuki reaction. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or sodium carbonate (Na₂CO₃) are frequently employed. nih.govresearchgate.net The choice of base can significantly impact yield and selectivity, sometimes influencing side reactions like hydrodehalogenation. researchgate.net
Solvent: Aprotic polar solvents like dimethylformamide (DMF), dioxane, or toluene (B28343) are common media for these reactions, often with the addition of water to facilitate the action of inorganic bases.
By carefully tuning these parameters, chemists can ensure that the arylation occurs exclusively at the C-I bond, preserving the C-Br bonds for further synthetic elaboration.
Other Transition-Metal Catalyzed Couplings (e.g., Ni, Cu)
While palladium is the most common catalyst for these transformations, other transition metals like nickel and copper also offer unique reactivity profiles.
Nickel-Catalyzed Couplings: Nickel catalysts have emerged as a powerful and often more cost-effective alternative to palladium for cross-coupling reactions. rsc.org Importantly, nickel-catalyzed cross-electrophile coupling reactions have been developed that demonstrate excellent selectivity for C-I bonds over C-Br bonds in bromo(iodo)arenes. researchgate.net This allows for the coupling of this compound with various partners, including alkyl bromides, under mild conditions. researchgate.net The general mechanism is believed to involve single electron transfer pathways. researchgate.net Nickel catalysis is particularly advantageous for forming C(sp²)-C(sp³) bonds. semanticscholar.org
Copper-Catalyzed Couplings: Copper-catalyzed reactions provide complementary reactivity, especially for forming carbon-heteroatom bonds. For instance, copper-catalyzed coupling between phenols and gem-dihaloalkenes has been reported, showcasing copper's utility in C-O bond formation. nih.gov In the context of this compound, copper catalysis could be employed for Ullmann-type reactions, coupling the aryl halide with alcohols, amines, or thiols, again with expected preferential reactivity at the C-I bond.
Carbon-Heteroatom (C-N, C-P, C-S) Bond Forming Reactions
The formation of carbon-heteroatom bonds is fundamental to the synthesis of pharmaceuticals and functional materials. researchgate.netresearchgate.net Palladium, copper, and other transition metals catalyze these crucial transformations, including aminations, phosphinylations, and sulfenylations. libretexts.orgnih.govlibretexts.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. For polyhalogenated substrates like this compound, this reaction proceeds with high site-selectivity. The oxidative addition step is much faster for the C-I bond than for the C-Br bonds, leading to the exclusive formation of the C-4 aminated product under optimized conditions.
The catalytic cycle is analogous to C-C coupling reactions, involving oxidative addition of the C-I bond to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine product. nih.gov
Table 2: Predicted Products of Site-Selective Amination
| Amine Reagent | Predicted Major Product |
| Aniline (B41778) | 2,6-Dibromo-N-phenyl-3-methylaniline |
| Morpholine | 4-(2,6-Dibromo-3-methylphenyl)morpholine |
| Benzylamine | N-(2,6-Dibromo-3-methylbenzyl)aniline |
The introduction of phosphorus moieties onto an aromatic ring is critical for creating ligands, flame retardants, and biologically active molecules. Carbon-phosphorus (C-P) bond formation can be achieved via transition-metal catalysis, often using palladium or nickel. In these reactions, a P-H compound (like a secondary phosphine or phosphine oxide) or a P-centered nucleophile is coupled with an aryl halide.
Applying this to this compound, a phosphinylation reaction would be expected to occur selectively at the most reactive C-I position. For example, coupling with diphenylphosphine (B32561) oxide (Ph₂P(O)H) in the presence of a palladium catalyst and a base would yield (2,6-dibromo-3-methylphenyl)diphenylphosphine oxide, leaving the bromine atoms available for subsequent transformations.
Electrochemical and Photochemical Cross-Coupling Modalities
Modern synthetic methods increasingly leverage electricity and light to drive chemical reactions under mild conditions, often providing unique reactivity compared to traditional thermal methods. For this compound, these modalities offer powerful tools for selective C-C and C-heteroatom bond formation.
Electrochemical Cross-Coupling: Nickel-catalyzed electrochemical cross-coupling reactions present a robust method for functionalizing aryl halides. nih.govnih.gov In the context of this compound, a nickel-catalyzed reductive coupling in an electrochemical cell would be expected to proceed with high regioselectivity. The carbon-iodine (C-I) bond is significantly weaker and more easily reduced than the carbon-bromine (C-Br) bonds. Therefore, selective activation and coupling at the C-4 position (the site of the iodine atom) would be the anticipated outcome, leaving the two bromine atoms intact for subsequent transformations. This approach allows for the direct coupling of the aryl scaffold with various partners, such as alkyl halides, under mild, controlled-potential conditions. nih.gov
Photochemical Cross-Coupling: The intersection of photoredox catalysis with transition metal catalysis has opened new avenues for aryl halide functionalization. nih.gov Light-driven nickel catalysis, for instance, can facilitate cross-coupling reactions that are challenging to achieve thermally. researchgate.netresearchgate.net When this compound is subjected to these conditions, photoactivation would preferentially target the C-I bond. A potential issue in photochemical reactions of aryl halides is undesired side reactions, such as hydrodehalogenation. Recent advancements have shown that using lower-energy deep-red or near-infrared light can suppress these unwanted pathways by avoiding direct photolysis of the sensitive aryl-nickel intermediates, thus improving the yield and selectivity of the desired cross-coupling product. nih.gov This strategy would be particularly beneficial for a polyhalogenated substrate like the title compound, enabling cleaner conversion at the iodo position.
| Modality | Predicted Reactive Site | Rationale | Potential Coupling Partners |
| Electrochemical Coupling | C4-Iodo | Lower reduction potential of the C-I bond compared to C-Br bonds. | Alkyl Halides, Activated Alcohols nih.govnih.gov |
| Photochemical Coupling | C4-Iodo | Lower bond dissociation energy of the C-I bond facilitates selective activation. | Amines, C(sp³)-H sources researchgate.netnih.gov |
Formation and Utility of Organometallic Intermediates
The generation of organometallic reagents from aryl halides is a fundamental strategy for creating carbon-based nucleophiles. The differential reactivity of the halogens in this compound allows for highly regioselective synthesis of these crucial intermediates.
Regioselective Halogen-Metal Exchange Reactions (e.g., Bromine-Magnesium Exchange)
Halogen-metal exchange is a kinetically controlled process whose rate is highly dependent on the nature of the halogen. For aryl halides, the established reactivity trend is I > Br > Cl > F. wikipedia.orgprinceton.edu This principle is central to the selective functionalization of this compound.
When this compound is treated with common organometallic reagents, such as an alkyllithium or a Grignard reagent, the exchange will occur preferentially at the most reactive site: the carbon-iodine bond. A bromine-magnesium exchange is therefore not the primary pathway in the presence of the more labile iodine atom. Instead, an iodine-metal exchange is the expected initial transformation. If all the iodine has been exchanged, forcing conditions or specific reagents might induce a subsequent bromine-metal exchange, likely at the less sterically hindered C-3 position over the C-1 position, which is ortho to the methyl group.
Generation and Reactivity of Aryllithium and Aryl Grignard Reagents
The predictable nature of halogen-metal exchange allows for the clean generation of specific aryllithium and aryl Grignard reagents from this compound.
Aryllithium Reagents: Treatment with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF, is the standard method for iodine-lithium exchange. wikipedia.orgharvard.edu This reaction is rapid and highly selective, yielding the 2,6-dibromo-4-methylphenyllithium intermediate. This potent nucleophile can then be trapped with a wide array of electrophiles to install a new functional group exclusively at the C-4 position.
Aryl Grignard Reagents: The corresponding Grignard reagent can be prepared by two main routes. The first involves direct reaction with magnesium metal (Mg), which will again react preferentially at the C-I bond to form 2,6-dibromo-4-methylphenylmagnesium iodide. Alternatively, the aryllithium species can be transmetalated by adding a magnesium halide salt, such as magnesium bromide etherate (MgBr₂·OEt₂), to generate the same Grignard reagent. harvard.edu Grignard reagents are highly valuable due to their strong nucleophilicity and slightly lower reactivity compared to organolithiums, which can be advantageous in certain synthetic applications. researchgate.net
| Reagent | Solvent/Temp | Organometallic Intermediate | IUPAC Name of Intermediate |
| n-BuLi or t-BuLi | THF, -78 °C | 2,6-Dibromo-4-methylphenyllithium | |
| Mg Metal | THF, reflux | 2,6-Dibromo-4-methylphenylmagnesium iodide |
Arylboronic Acid and Ester Precursors in Organometallic Chemistry
Arylboronic acids and their esters are exceptionally important intermediates in organic synthesis, most notably as coupling partners in the Suzuki-Miyaura reaction. The organometallic reagents derived from this compound serve as direct precursors to these valuable compounds.
The synthesis is typically achieved by trapping the aryllithium or aryl Grignard intermediate with a boron-containing electrophile. Reacting the in-situ generated 2,6-dibromo-4-methylphenyllithium with a trialkyl borate (B1201080), such as trimethyl borate B(OMe)₃ or triisopropyl borate B(OiPr)₃, followed by an acidic aqueous workup, affords (2,6-Dibromo-4-methylphenyl)boronic acid. rsc.org
Alternatively, for improved stability and handling, the corresponding boronic ester can be synthesized directly. Trapping the organometallic intermediate with an electrophile like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (isopropyl pinacolborate or "pinacolborane") yields 2-(2,6-Dibromo-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane directly. sciforum.net These boron-containing derivatives retain the two bromine atoms, making them ideal platforms for sequential, site-selective Suzuki-Miyaura cross-coupling reactions.
| Organometallic Precursor | Boron Electrophile | Final Product |
| 2,6-Dibromo-4-methylphenyllithium | 1. B(OiPr)₃; 2. H₃O⁺ | (2,6-Dibromo-4-methylphenyl)boronic acid |
| 2,6-Dibromo-4-methylphenyllithium | Isopropyl pinacolborate | 2-(2,6-Dibromo-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Computational and Theoretical Frameworks for Understanding 1,3 Dibromo 4 Iodo 2 Methylbenzene Reactivity
Density Functional Theory (DFT) and ab initio Studies
Density Functional Theory (DFT) and ab initio calculations are powerful quantum mechanical tools employed to investigate the electronic structure and reactivity of molecules. These methods provide a theoretical lens through which the complex interplay of substituents on the benzene (B151609) ring of 1,3-Dibromo-4-iodo-2-methylbenzene can be analyzed.
DFT and ab initio methods are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathways and the energy barriers that must be overcome. For instance, in electrophilic aromatic substitution reactions, these calculations can elucidate the step-by-step mechanism, including the formation of sigma complexes (arenium ions) and the subsequent loss of a proton. The activation energies calculated for substitution at different positions on the ring can reveal the most favorable reaction course. While specific studies on this compound are not prevalent, the principles are well-established. For example, in related nitroaromatic compounds, DFT has been used to study cis-dihydroxylation mechanisms, comparing different reaction pathways and their activation barriers.
The substitution pattern on the benzene ring of this compound, with two bromine atoms, an iodine atom, and a methyl group, presents a complex case for predicting the regioselectivity of further functionalization. DFT calculations can predict the most likely sites for electrophilic attack by analyzing the electron density distribution and the stability of the intermediate carbocations. The directing effects of the existing substituents (the ortho-, para-directing methyl group and the deactivating but ortho-, para-directing halogens) can be quantified. Computational methods like the RegioSQM approach, which calculates the free energies of protonation at different aromatic C-H positions, have shown high success rates in predicting the regioselectivity of electrophilic aromatic halogenation reactions on a wide range of heteroaromatic systems. chemrxiv.org For this compound, such calculations would likely indicate the relative reactivity of the two available carbon atoms for substitution. Theoretical analyses of electrophilic aromatic bromination have demonstrated good agreement between calculated positional selectivity and experimental outcomes. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For this compound, the energy and spatial distribution of the HOMO would indicate the molecule's nucleophilic character and the most probable sites for electrophilic attack. Conversely, the LUMO's characteristics would describe its electrophilic character. DFT calculations can provide detailed visualizations and energy levels of these orbitals. The analysis of the charge distribution, often visualized using molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule, further aiding in the prediction of reactive sites. The distribution of positive and negative charges across the molecule, influenced by the electronegativity of the halogens and the electron-donating nature of the methyl group, is crucial in determining its interactions with other molecules.
| Computational Method | Application to this compound | Predicted Insights |
| DFT/ab initio | Calculation of reaction pathways and transition state energies. | Prediction of favored reaction mechanisms and estimation of reaction rates. |
| RegioSQM | Determination of the lowest free energies of protonation. | Prediction of the most probable sites for electrophilic aromatic substitution. |
| FMO Analysis | Calculation of HOMO and LUMO energy levels and spatial distribution. | Understanding of nucleophilic/electrophilic character and reactive sites. |
| MEP Mapping | Visualization of electrostatic potential on the molecular surface. | Identification of electron-rich and electron-poor regions for intermolecular interactions. |
Molecular Dynamics Simulations and Conformational Analysis
While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its dynamic behavior, including the vibrations of the methyl group and the molecule's interactions with its environment, such as in a solvent or a crystal lattice. MD simulations model the movement of atoms over time, offering a dynamic picture of molecular behavior that complements the static information from quantum chemical calculations. For polyhalogenated toluenes, MD simulations can explore the conformational preferences of the methyl group, especially in crowded steric environments. Studies on related molecules like dibromomesitylene have used DFT calculations to suggest that the rotational barrier of a methyl group can be significantly influenced by the presence of adjacent bulky halogen atoms. researchgate.net MD simulations of toluene (B28343) and its derivatives in various environments have been used to study aggregation behavior, viscosity, and interfacial properties, demonstrating the utility of this method in understanding the macroscopic properties arising from molecular interactions. nih.govnih.govresearchgate.netjafmonline.netsemanticscholar.org
Investigation of Non-Covalent Interactions in Polyhalogenated Systems
Non-covalent interactions play a crucial role in the solid-state structure and properties of polyhalogenated compounds. escholarship.orgrsc.orgnih.gov These interactions, though weaker than covalent bonds, are highly directional and can dictate crystal packing and influence physical properties.
Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). The iodine and bromine atoms in this compound can all potentially participate in halogen bonding. The strength of a halogen bond generally follows the trend I > Br > Cl > F. Theoretical studies on substituted iodobenzenes have shown that electron-withdrawing substituents on the aromatic ring enhance the strength of the halogen bond, while electron-donating groups can have a more complex influence depending on their position. researchgate.net
Computational studies allow for a detailed analysis of the nature and strength of these interactions. For example, in the crystal structure of the related compound 1,3-dibromo-2-iodo-5-nitrobenzene, an unusual halogen bond was observed where a bromine atom acts as the halogen bond donor and the less electronegative iodine atom acts as the acceptor. nih.gov DFT calculations can quantify the interaction energies of such bonds. The strength of halogen bonds is highly correlated with the degree of positive electrostatic potential (the "σ-hole") on the halogen atom. nih.govnih.gov Theoretical analysis of complexes between diiodotetrafluorobenzenes and halide anions has shown that electrostatic and orbital interactions contribute almost equally to the total interaction energy. acs.org For this compound, computational modeling would be essential to predict the preferred halogen bonding motifs and their respective strengths.
| Interaction Type | Key Features | Relevance to this compound |
| Halogen Bonding | Directional interaction involving a halogen's σ-hole. Strength depends on the halogen and substituents. | The iodine and bromine atoms can act as halogen bond donors, influencing crystal packing and intermolecular interactions. |
Orthogonal Non-Covalent Interactions (e.g., Halogen Bonding and Hydrogen Bonding)
In the molecular architecture of this compound, the spatial arrangement of the halogen atoms and the methyl group gives rise to a complex landscape of non-covalent interactions. These interactions, though individually weak, collectively play a crucial role in determining the compound's crystal packing, supramolecular assembly, and interactions with other molecules. Key among these are halogen bonds and hydrogen bonds, which can act orthogonally to one another.
Halogen Bonding: The iodine and bromine atoms in this compound are capable of forming halogen bonds (XBs). This type of interaction occurs due to the anisotropic distribution of electron density around a covalently bonded halogen atom, resulting in a region of positive electrostatic potential (a σ-hole) on the outermost portion of the halogen, opposite to the covalent bond. This electrophilic region can interact favorably with a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom.
The strength of halogen bonds typically follows the trend I > Br > Cl > F. nih.gov Consequently, the iodine atom at the C4 position is the most potent halogen bond donor, followed by the bromine atoms at C1 and C3. These interactions are highly directional, favoring a linear geometry between the covalent bond (C–X) and the halogen bond (X···A, where A is the acceptor).
Hydrogen Bonding: The methyl group at the C2 position, as well as the aromatic C-H bond, can act as donors for weak hydrogen bonds (C–H···A). While less strong than conventional hydrogen bonds (e.g., O–H···O or N–H···O), these interactions are significant in directing molecular assembly.
Orthogonality of Interactions: The concept of orthogonality in non-covalent interactions suggests that different types of bonds can form simultaneously to the same acceptor atom or molecule in a geometrically perpendicular and energetically independent manner. nih.govresearchgate.net For instance, a carbonyl oxygen can act as an acceptor for a hydrogen bond in its sp² plane and simultaneously accept a halogen bond perpendicular to that plane. researchgate.net
In the context of this compound, the interplay between halogen and hydrogen bonding can be intricate. Theoretical studies on simpler systems, like benzene interacting with halogen bond and hydrogen bond donors, have shown that these interactions are not always strictly independent. mdpi.comnih.gov Density Functional Theory (DFT) calculations have demonstrated that the presence of one interaction can influence the strength of the other, particularly when they share a common acceptor like a π-electron system. mdpi.comnih.gov The energetic interdependence needs to be evaluated for each specific system. mdpi.comnih.gov
The specific arrangement of substituents on the this compound ring creates distinct environments for these interactions. The iodine at C4 is flanked by a bromine and the benzene ring, while the bromines at C1 and C3 are adjacent to the methyl group and another halogen, respectively. This unique stereoelectronic environment dictates the preferred geometries and energies of the non-covalent bonds, influencing how the molecule self-assembles or binds to a receptor.
| Interaction Type | Donor Site | Potential Acceptor | Relative Strength | Key Geometric Feature |
|---|---|---|---|---|
| Halogen Bond | C4–I | Lone pair (e.g., N, O), π-system | Strongest | Highly directional (≈180°) |
| Halogen Bond | C1–Br / C3–Br | Lone pair (e.g., N, O), π-system | Moderate | Directional (≈180°) |
| Hydrogen Bond | C2–CH₃ | Lone pair (e.g., O), π-system | Weak | Less directional |
| Hydrogen Bond | Aromatic C–H | Lone pair (e.g., O), π-system | Weakest | Variable directionality |
Computational Design of Selective Reactions for Polyhalogenated Substrates
The presence of multiple, yet distinct, halogen atoms on the benzene ring of this compound presents a significant challenge for achieving site-selective chemical transformations. Computational chemistry provides a powerful framework for designing reactions that can selectively target one halogen over the others.
The inherent difference in reactivity among the carbon-halogen bonds is the primary factor enabling selectivity. Generally, for aryl halides, the reactivity in many catalytic cross-coupling reactions (which often proceed via an oxidative addition step) follows the order C–I > C–Br > C–Cl. This trend is directly related to the carbon-halogen bond dissociation energies (BDEs), with the C–I bond being the weakest and therefore the most susceptible to cleavage.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these differences and predicting reaction outcomes. By calculating the BDEs and the activation energies for key reaction steps (e.g., oxidative addition to a metal catalyst), chemists can forecast which site is most likely to react under a given set of conditions.
For this compound, DFT calculations can model the oxidative addition of a palladium(0) catalyst, a common step in Suzuki, Sonogashira, and other cross-coupling reactions. These calculations would typically predict a significantly lower activation barrier for the cleavage of the C4–I bond compared to the C1–Br and C3–Br bonds. This allows for the rational design of a reaction sequence where the iodine is substituted first, leaving the bromine atoms available for subsequent functionalization.
Beyond intrinsic reactivity, computational models can also account for more subtle influences on selectivity:
Steric Effects: The methyl group at the C2 position sterically hinders the adjacent C1–Br and C3–Br bonds. Computational models can quantify this steric hindrance and its impact on the transition state energies for catalyst approach and bond activation.
Electronic Effects: The electronic nature of the substituents influences the electron density at each carbon atom, affecting its susceptibility to oxidative addition. Molecular electrostatic potential (MESP) maps and other computational analyses can visualize and quantify these electronic differences. researchgate.net
Ligand Effects: The choice of ligands on the metal catalyst can dramatically alter its steric and electronic properties, thereby tuning its selectivity. Computational screening of different catalyst-ligand combinations can identify systems that enhance the inherent preference for reacting at one site over another.
By integrating these computational insights, it is possible to design highly selective synthetic strategies. For example, a mild reaction condition with a specific palladium catalyst could be chosen to exclusively functionalize the iodo-position. Subsequently, a more reactive catalyst or harsher conditions could be employed to react at one or both of the bromo-positions, providing controlled, stepwise access to complex, polysubstituted aromatic products.
| Parameter | C4–I Bond | C1–Br / C3–Br Bond | Basis for Selectivity |
|---|---|---|---|
| Relative Bond Dissociation Energy (BDE) | Lowest | Higher | Thermodynamic |
| Calculated Activation Energy (Oxidative Addition) | Lower Barrier | Higher Barrier | Kinetic |
| Steric Hindrance (from C2-Methyl) | Less Hindered | More Hindered | Steric |
Q & A
Q. What synthetic routes are recommended for 1,3-Dibromo-4-iodo-2-methylbenzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of halogenated aromatic compounds like this compound typically involves sequential halogenation and functional group protection. Key steps include:
Precursor Selection : Start with a methylbenzene derivative and introduce halogens via electrophilic substitution. For example, bromination using Br₂/FeBr₃ followed by iodination with ICl or KI/NaNO₂ under acidic conditions .
Regioselectivity Control : Use steric and electronic directing groups (e.g., methyl groups) to guide halogen placement. Monitor reaction progress via TLC or GC-MS.
Optimization : Adjust temperature, solvent polarity (e.g., DCM or THF), and catalyst loadings to minimize side products. Computational tools like PISTACHIO or BKMS_METABOLIC can predict plausible synthetic pathways and validate reaction feasibility .
Safety Note: Halogenation reactions require strict control of exothermic conditions and proper ventilation due to toxic gas emissions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify methyl protons (δ ~2.3 ppm) and aromatic protons influenced by halogen substituents (deshielding effects). Coupling patterns reveal substitution positions .
- ¹³C NMR : Distinguish carbons bonded to heavy halogens (e.g., iodine-induced isotopic splitting).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₇H₅Br₂I) and isotopic patterns (Br/I ratios).
- Infrared (IR) Spectroscopy : Detect C-Br (~600 cm⁻¹) and C-I (~500 cm⁻¹) stretches.
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, especially if NMR data is ambiguous .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures .
- First Aid Measures :
- Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
- Inhalation : Relocate to fresh air; administer oxygen if breathing is labored .
- Waste Disposal : Collect halogenated waste in designated containers for incineration or specialized treatment .
Advanced Research Questions
Q. How can computational chemistry tools predict the regioselectivity of substitution reactions involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify electron-rich/depleted sites, predicting sites for nucleophilic/electrophilic attacks .
- Machine Learning Models : Use databases like Reaxys to train models on analogous halogenated aromatics, correlating substituent effects with reaction outcomes .
- Transition State Analysis : Simulate energy barriers for possible reaction pathways (e.g., SNAr vs. radical mechanisms) using software like Gaussian or ORCA .
Q. What strategies resolve contradictory data in the reactivity of halogenated methylbenzenes under varying catalytic conditions?
- Methodological Answer :
- Controlled Replication : Repeat experiments with standardized conditions (e.g., catalyst purity, solvent batch) to isolate variables .
- In Situ Monitoring : Use techniques like IR spectroscopy or Raman microscopy to detect transient intermediates or side reactions .
- Multidisciplinary Collaboration : Partner with computational chemists to model conflicting mechanisms or with material scientists to analyze catalyst surface interactions .
Q. How can the stability of this compound be evaluated under different storage and reaction conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor decomposition via HPLC or NMR .
- Light Sensitivity : Conduct UV-Vis spectroscopy to assess photodegradation; store in amber glass under inert gas if light-sensitive .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., onset temperature) to define safe reaction temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
